molecular formula C16H17N5O2S2 B2433296 N-((tetrahydrofuran-2-yl)methyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894051-34-4

N-((tetrahydrofuran-2-yl)methyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2433296
CAS No.: 894051-34-4
M. Wt: 375.47
InChI Key: AQGDBXFROPJJSH-UHFFFAOYSA-N
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Description

N-((tetrahydrofuran-2-yl)methyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H17N5O2S2 and its molecular weight is 375.47. The purity is usually 95%.
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Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S2/c22-15(17-9-11-3-1-7-23-11)10-25-16-19-18-14-6-5-12(20-21(14)16)13-4-2-8-24-13/h2,4-6,8,11H,1,3,7,9-10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGDBXFROPJJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((tetrahydrofuran-2-yl)methyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound notable for its potential biological activities. This compound features a tetrahydrofuran moiety and a thiophenyl group attached to a triazole derivative, which suggests diverse pharmacological applications.

  • Molecular Formula : C16_{16}H17_{17}N5_5O2_2S2_2
  • Molecular Weight : 375.5 g/mol
  • CAS Number : 894051-34-4

Structural Characteristics

The structural framework of this compound allows for unique interactions within biological systems. The incorporation of the tetrahydrofuran ring enhances solubility and bioavailability, while the thiophenyl and triazole functionalities may contribute to its activity against various biological targets.

Antimicrobial and Anticancer Potential

Preliminary studies indicate that compounds structurally related to this compound exhibit significant biological activities:

  • Antimicrobial Activity : Similar derivatives have shown effectiveness against various bacterial strains. For instance:
    • Compounds with triazole rings have demonstrated promising antibacterial properties with IC50_{50} values ranging from 55 nM to 200 nM against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : The presence of triazole and pyridazine moieties in related compounds has been associated with anticancer effects. Some derivatives have been reported to inhibit cancer cell proliferation effectively.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in disease pathways.

Interaction Studies

Research has focused on elucidating the interaction profile of this compound with various biological targets. Interaction studies typically involve:

  • Binding Affinity Assessments : Using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure binding interactions.
  • Molecular Docking Simulations : These computational methods help predict how the compound interacts at the molecular level with target proteins.

Comparative Biological Activity Table

CompoundStructural FeaturesBiological ActivityIC50_{50} (nM)
16-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazinAntimicrobial55
26-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazinAnticancer200
36-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazinAnti-inflammatory140

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